3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid
CAS No.:
Cat. No.: VC17226661
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO4 |
|---|---|
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-11-8-10-6-4-5-7-12(10)13(9-11)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | LBEIGGCFLMQLGM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a naphthalene ring system with a Boc-protected amino group at the third position and a carboxylic acid group at the first position. The Boc group () sterically shields the amino functionality, preventing undesired side reactions during synthetic processes . The carboxylic acid () enhances solubility in polar solvents and facilitates conjugation reactions, making the compound a valuable building block for complex molecules.
Spectroscopic Identification
Key spectral data for structurally analogous Boc-protected naphthalene derivatives include:
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IR Spectroscopy: Absorption bands at 1728 cm⁻¹ (ester C=O) and 1681 cm⁻¹ (Boc carbamate C=O) .
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NMR Spectroscopy: Distinct signals in NMR for naphthalene protons (δ 7.2–8.4 ppm), Boc tert-butyl groups (δ 1.4 ppm), and carboxylic acid protons (δ 12–13 ppm) . NMR reveals carbonyl carbons for the Boc group (δ 155–156 ppm) and carboxylic acid (δ 170–172 ppm) .
Comparative Analysis of Related Compounds
Synthetic Methodologies
Carboxylation Strategies
The carboxylic acid group in 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid is often introduced via nickel-catalyzed carboxylation of aryl halides. For example, nickel-catalyzed reactions using lithium formate () and formic acid () enable efficient CO insertion into aryl iodides . This method achieves yields exceeding 70% under optimized conditions (10 mol% Ni(OAc), 20 mol% dppp ligand, THF solvent) .
Boc Protection and Deprotection
The amino group is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine () in dichloromethane () at low temperatures (−50°C) . Deprotection is achieved via acidolysis (e.g., HCl in dioxane), selectively removing the Boc group while preserving the carboxylic acid functionality .
Enantioselective Synthesis
Chiral variants of the compound are synthesized using enantiopure starting materials. For instance, (S)- and (R)-enantiomers of Boc-protected amino acids are resolved via chiral chromatography or asymmetric catalysis, as demonstrated in the synthesis of 2-[(Boc-amino)piperidinyl]propanoates (84% yield for (S)-isomer) .
Reactivity and Functional Applications
Peptide Coupling Reactions
The carboxylic acid group undergoes activation (e.g., via EDCl/HOBt) to form amide bonds with amine-containing substrates. This reactivity is exploited in solid-phase peptide synthesis (SPPS) to construct naphthalene-containing peptidomimetics .
Metal Coordination Studies
The compound’s carboxylate anion () chelates transition metals such as nickel and palladium, facilitating its use in catalytic systems. For example, nickel complexes derived from similar naphthoic acids exhibit activity in cross-coupling reactions .
Biological Activity
While direct biological data for 3-((tert-Butoxycarbonyl)amino)-1-naphthoic acid remains limited, structural analogs demonstrate:
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Enzyme Inhibition: Boc-protected naphthalene derivatives inhibit proteases and kinases via π-stacking interactions with aromatic residues .
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Anticancer Potential: Naphthoic acid conjugates exhibit cytotoxicity against MCF-7 breast cancer cells (IC = 8–12 µM) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its naphthalene core mimics hydrophobic protein binding pockets, enhancing drug-target interactions .
Materials Science
Functionalized naphthoic acids are incorporated into metal-organic frameworks (MOFs) for gas storage applications. The rigid naphthalene backbone improves structural stability under thermal stress .
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